3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the reaction of 4-ethoxyaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
- 3-[(4-Ethoxyphenyl)amino]-6-(4-chlorophenyl)-1,2,4-triazin-5-ol
- 3-[(4-Ethoxyphenyl)amino]-6-(4-fluorophenyl)-1,2,4-triazin-5-ol
Uniqueness
3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is unique due to the presence of both ethoxyphenyl and methylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNYPBKGRUFDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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